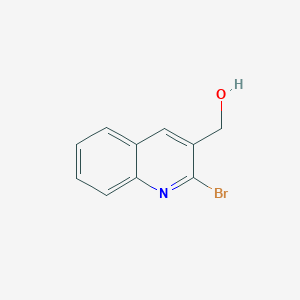

2-Bromoquinoline-3-methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

(2-bromoquinolin-3-yl)methanol |

InChI |

InChI=1S/C10H8BrNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2 |

InChI Key |

VAURULGCRWJWHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromoquinoline 3 Methanol and Its Precursors

De Novo Quinoline (B57606) Synthesis Strategies Relevant to 2-Bromoquinoline-3-methanol Formation

The assembly of the quinoline ring system from non-quinoline precursors, known as de novo synthesis, is a cornerstone of heterocyclic chemistry. actanaturae.ruualberta.canih.govillinois.edu These methods provide access to a wide array of substituted quinolines that can serve as intermediates for molecules like this compound.

Classical Heteroannulation Approaches to Substituted Quinolines

Historically significant, classical heteroannulation reactions remain relevant for their robustness in forming the quinoline scaffold. mdpi.com These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds under harsh conditions. scispace.com

Friedländer Synthesis : This reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). researchgate.netbenthamdirect.com The process, which can be catalyzed by acid or base, involves an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. researchgate.net Its versatility allows for the synthesis of various polysubstituted quinolines. tandfonline.com

Doebner-von Miller Reaction : This method forms quinolines from an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of a strong acid, such as polyphosphoric acid or hydrochloric acid, and an oxidizing agent. mdpi.comacs.org

Skraup Synthesis : One of the oldest methods, the Skraup reaction synthesizes quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. mdpi.comacs.orgnih.gov Modifications using microwave irradiation or ionic liquids have been developed to improve efficiency and yield. tandfonline.comnih.gov

While powerful, these classical methods often suffer from drawbacks like low efficiency, harsh reaction conditions, and limited functional group compatibility. mdpi.com

Modern Catalytic Methods for Quinoline Ring Formation

To overcome the limitations of classical approaches, modern catalytic methods have been developed, offering milder conditions, higher efficiency, and broader substrate scopes. scispace.comacs.org

Palladium catalysis has become a vital tool in organic synthesis, enabling the construction of complex molecules under mild conditions. nih.govnumberanalytics.com Several palladium-catalyzed strategies have been successfully applied to the synthesis of the quinoline core. rsc.org

One notable method involves the oxidative cyclization of aryl allyl alcohols with anilines, catalyzed by Pd(OAc)₂, to produce a range of quinolines in good yields. scispace.comrsc.org This process operates without the need for acids, bases, or other additives and tolerates various functional groups. scispace.comrsc.org Another approach describes a one-pot synthesis from 2-amino aromatic ketones and alkynes, providing an alternative route to polysubstituted quinolines. rsc.org Palladium catalysts have also been employed in cascade reactions, such as the denitrogenative addition and intramolecular cyclization of o-aminocinnamonitriles with arylhydrazines to access quinolines. nih.gov

Table 1: Selected Palladium-Catalyzed Quinoline Synthesis Reactions

| Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Aryl allyl alcohols and anilines | Pd(OAc)₂ | Additive-free, broad substrate scope | rsc.org, scispace.com |

| 2-Amino aromatic ketones and alkynes | Palladium catalyst | One-pot synthesis of polysubstituted quinolines | rsc.org |

| o-Aminocinnamonitriles and arylhydrazines | Palladium catalyst | Cascade denitrogenative addition and cyclization | nih.gov |

| 2-Iodoaniline and α,β-unsaturated carbonyls | Pd(OAc)₂ / PPh₃ | Coupling-cyclization to form quinolin-2(1H)-ones | nih.gov |

In recent years, there has been a significant shift towards developing metal-free synthetic protocols to avoid the toxicity and cost associated with transition metals. nih.govrsc.org These methods often employ organocatalysts or other non-metallic promoters. mdpi.com

One strategy involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by TsOH/K₂S₂O₈, to yield 3-substituted or 3,4-disubstituted quinolines. frontiersin.org This reaction tolerates a wide range of functional groups and proceeds in moderate to excellent yields. frontiersin.org Another innovative metal-free approach uses visible-light irradiation to generate an azide (B81097) radical from a hypervalent iodine reagent, which then reacts with cyclopropenes to form multisubstituted quinolines. acs.org Superacids, such as trifluoromethanesulfonic acid (TFA), have also been used as both the medium and catalyst for the condensation of aromatic amines with α,β-unsaturated carbonyl compounds to build the quinoline scaffold efficiently. mdpi.com

Table 2: Selected Metal-Free Quinoline Synthesis Reactions

| Starting Materials | Promoter/Catalyst | Key Features | Reference |

|---|---|---|---|

| N,N-dimethyl enaminones and o-aminobenzyl alcohols | TsOH / K₂S₂O₈ | Direct oxidative cyclocondensation | frontiersin.org |

| Cyclopropenes and azidobenziodazolone (ABZ) | Visible light | Radical azidation and cyclization | acs.org |

| Aromatic amines and α,β-unsaturated carbonyls | Superacids (e.g., TFA) | High efficiency, broad compatibility | mdpi.com |

| Aldehydes and 2-vinyl anilines | Activated carbon / O₂ | Carbocatalytic cascade synthesis | mdpi.com |

Functional Group Interconversions Leading to this compound

Once a suitably substituted 2-bromoquinoline (B184079) core is synthesized, the final step to obtain this compound is typically a functional group interconversion. This most commonly involves the reduction of a carbonyl or nitrile group at the C3 position.

Synthetic Routes via Reduction of Carbonyl or Nitrile Precursors

The reduction of aldehydes and ketones is a fundamental method for preparing alcohols. libretexts.org For the synthesis of this compound, the most direct precursor is 2-bromoquinoline-3-carbaldehyde (B15371615).

The aldehyde group of quinoline-3-carbaldehydes can be selectively reduced to a primary alcohol. smolecule.com This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose due to its mild nature and ease of handling. libretexts.org For example, the reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) to the corresponding alcohol with sodium borohydride in methanol (B129727) has been reported. rsc.org Similarly, the conversion of an iodo-aldehyde to a protected alcohol was accomplished using NaBH₄ in ethanol. rsc.org Lithium aluminum hydride (LiAlH₄) is a more powerful, albeit more hazardous, reducing agent that can also be used. libretexts.org

An alternative precursor is 2-bromoquinoline-3-carbonitrile (B1374188). a2bchem.com The nitrile group can be reduced, though this often leads to the corresponding amine, as seen in the reduction of 2-chloro-3-cyanoquinoline with LiAlH₄ to yield (2-chloroquinolin-3-yl)methanamine. rsc.org Conversion of this amine to the alcohol would require subsequent steps. A more direct route from the nitrile would involve hydrolysis to the carboxylic acid, followed by reduction of the acid or its corresponding ester to the primary alcohol, a transformation readily achieved with reagents like LiAlH₄. mdpi.com

Table 3: Potential Reduction Strategies for this compound Synthesis

| Precursor | Reagent | Product | Key Features | Reference |

|---|---|---|---|---|

| 2-Bromoquinoline-3-carbaldehyde | Sodium Borohydride (NaBH₄) | This compound | Mild conditions, high selectivity for aldehyde reduction | libretexts.org, rsc.org |

| 2-Bromoquinoline-3-carbaldehyde | Lithium Aluminum Hydride (LiAlH₄) | This compound | Powerful reducing agent, can also reduce other functional groups | libretexts.org |

| 2-Bromoquinoline-3-carboxylic acid or ester | Lithium Aluminum Hydride (LiAlH₄) | This compound | Standard method for reducing carboxylic acids/esters to alcohols | mdpi.com |

Reduction of 2-Bromoquinoline-3-carbaldehydes

The reduction of a carbaldehyde group to a primary alcohol is a fundamental transformation in organic synthesis. For the conversion of 2-bromoquinoline-3-carbaldehyde to this compound, mild reducing agents are typically employed to ensure the selective reduction of the aldehyde without affecting the bromo-substituent or the quinoline ring system. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose, often in an alcoholic solvent like methanol or ethanol. nih.govrsc.org The reaction proceeds under gentle conditions, providing a high yield of the desired alcohol.

For instance, analogous reductions on related quinoline systems, such as tetrazolo[1,5-a]quinoline-4-carbaldehyde, demonstrate the efficacy of sodium borohydride in methanol for converting the aldehyde to a hydroxymethyl group. nih.govrsc.org This method is favored for its operational simplicity and the high purity of the resulting product.

Table 1: Reduction of Quinoline-3-carbaldehyde Analogues

| Precursor | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol | (2-Chloroquinolin-3-yl)methanol (B155800) |

This table presents data for analogous compounds due to the lack of specific literature for the 2-bromo derivative.

Reduction of 2-Bromoquinoline-3-carbonitriles

The conversion of a nitrile group to a hydroxymethyl group is a more complex process that typically requires a two-step sequence. A direct one-step reduction is not standard. The common strategy involves an initial reduction of the nitrile to either an aldehyde or a primary amine.

One pathway is the partial reduction of the 2-bromoquinoline-3-carbonitrile to the corresponding aldehyde using a sterically hindered hydride reagent like Diisobutylaluminium hydride (DIBAL-H), followed by the subsequent reduction of the aldehyde to the alcohol as described in section 2.2.1.1. ntu.edu.sg

Alternatively, the nitrile can be fully reduced to the primary amine, 1-(2-bromoquinolin-3-yl)methanamine, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). guidechem.com The resulting amine can then be converted to the alcohol, for example, through diazotization with sodium nitrite (B80452) in an acidic aqueous solution, followed by hydrolysis of the diazonium salt.

Halogenation Strategies for 2-Bromoquinoline Derivatives

The introduction of a bromine atom at the C2 position of the quinoline ring is a critical step in synthesizing the target compound's precursors. This can be achieved either by direct bromination of a suitable quinoline scaffold or by exchanging another halogen for bromine.

Regioselective Bromination of Quinoline Scaffolds

Direct bromination of the quinoline ring can suffer from a lack of regioselectivity and the formation of multiple brominated products. gelisim.edu.tr However, by carefully selecting the substrate and reaction conditions, regioselective bromination can be achieved. The electronic properties and steric hindrance of existing substituents on the quinoline ring play a crucial role in directing the incoming bromine atom. For example, studies on methoxy-substituted quinolines have shown that bromination can be directed to the C-2, C-3, or C-5 positions. gelisim.edu.tr The reaction of 3,6-dimethoxyquinoline (B6589490) with bromine, for instance, results in dibromination at the C-2 and C-5 positions, indicating that the C-2 position is susceptible to electrophilic attack under certain conditions. gelisim.edu.tr The use of N-bromosuccinimide (NBS) is another common method for achieving selective bromination on activated aromatic systems.

Halogen Exchange Reactions on Quinoline Rings

An alternative strategy for introducing bromine at the C2 position is through a halogen exchange reaction, most commonly by converting a 2-chloroquinoline (B121035) derivative. The Vilsmeier-Haack reaction is a widely used method to synthesize 2-chloroquinoline-3-carbaldehydes from acetanilides, providing a readily available precursor. smolecule.com

The subsequent conversion of the 2-chloro group to a 2-bromo group can be accomplished through nucleophilic aromatic substitution, although this requires forcing conditions. More sophisticated methods involve metal-halogen exchange reactions. For instance, treating a dihaloquinoline with an organolithium reagent like n-butyllithium (n-BuLi) can lead to regioselective lithium-halogen exchange, creating an organometallic intermediate that can then be quenched to introduce a different substituent. arkat-usa.orgresearchgate.netresearchgate.net While direct Cl-to-Br exchange via this route is not straightforward, these methodologies highlight the advanced strategies available for manipulating halogen patterns on the quinoline core.

Derivatization from Other Quinoline-3-Substituted Precursors

The synthesis of this compound can also commence from precursors where the C3 substituent is neither a carbaldehyde nor a carbonitrile. A versatile approach starts with 2-chloroquinoline-3-carbaldehyde, a common building block. nih.gov A synthetic sequence could involve a halogen exchange reaction to replace the chlorine at C2 with bromine, followed by the reduction of the C3 aldehyde to the methanol group.

Another potential route involves the Suzuki-Miyaura cross-coupling reaction. One could start with a dihaloquinoline, such as 2-bromo-3-iodoquinoline, and selectively react the more reactive C-I bond to introduce a hydroxymethyl precursor group, leaving the C-Br bond intact.

Emerging Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, efforts are being made to develop more environmentally friendly synthetic routes for quinoline derivatives. acs.org These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Key green strategies applicable to the synthesis of this compound and its precursors include:

Use of Greener Catalysts: Replacing traditional stoichiometric reagents with catalytic systems. Iron(III) chloride (FeCl₃·6H₂O), an inexpensive, non-toxic, and readily available catalyst, has been used for the efficient synthesis of quinoline derivatives. tandfonline.com

Alternative Energy Sources: Microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, and improve yields in the synthesis of quinoline derivatives compared to conventional heating methods. smolecule.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions minimizes waste and reduces the environmental impact associated with volatile organic compounds (VOCs). rsc.org

One-Pot Syntheses: Designing multi-component reactions where several synthetic steps are combined into a single operation reduces the need for intermediate purification steps, saving time, resources, and solvents. rsc.org

While specific green protocols for this compound are not extensively documented, the application of these general principles from related quinoline syntheses holds significant promise for developing more sustainable manufacturing processes. acs.orgrsc.org

Microwave-Assisted Synthesis in Quinoline Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal and materials chemistry, offering significant advantages over conventional heating methods. By directly coupling with polar molecules, microwave irradiation leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. asianpubs.org

In quinoline chemistry, microwave irradiation has been successfully applied to various synthetic protocols, including classic named reactions and novel multicomponent strategies. For instance, the Gould-Jacobs reaction, traditionally requiring high temperatures and long reaction times, can be performed efficiently under microwave conditions to produce 4-hydroxyquinoline (B1666331) derivatives. asianpubs.org Similarly, one-pot, solvent-free syntheses of substituted quinolines have been developed using microwave irradiation. One such method involves the reaction of o-nitrobenzaldehyde and enolizable ketones with SnCl₂·2H₂O as a reductant, affording the desired quinoline products in respectable yields within a much shorter timeframe compared to conventional methods. core.ac.ukrsc.org

The synthesis of 2-(1H)-quinolinones, key intermediates in organic synthesis, has also been optimized using microwaves. A one-pot reaction of a quinoline raw material with water, promoted by ethyl chloroacetate, under microwave irradiation (300W) for just 30 minutes can produce the corresponding quinolinone in high yields (e.g., 91-93%). google.com This highlights the capacity of microwave-assisted synthesis to accelerate reactions that would otherwise be slow or require harsh conditions.

The table below compares a conventional synthesis method with a microwave-assisted approach for a three-component synthesis of spiro[indoline-3,4′-quinoline] derivatives, demonstrating the typical improvements achieved. tandfonline.com

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (80°C) |

|---|---|---|

| Reaction Time | 8 hours | 15 minutes |

| Yield | 72% | 94% |

| Solvent | Ethanol | Ethanol |

One-Pot Multicomponent Reactions for Quinoline Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates substantial portions of all starting materials. rsc.org This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making it ideal for creating libraries of complex molecules like quinoline derivatives. rsc.org

Several MCRs have been developed for quinoline synthesis. A notable example is the three-component reaction of an aromatic amine, an aromatic aldehyde, and phenylacetylene. The use of polyoxometalates (POMs), such as potassium dodecatungstocobaltate trihydrate (K₅CoW₁₂O₄₀·3H₂O), as a catalyst under microwave irradiation facilitates the efficient synthesis of 2,4-disubstituted quinolines. rsc.org This method represents a convergent and environmentally friendly approach to complex quinoline scaffolds. rsc.org

Another versatile MCR is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This reaction has been adapted into a one-pot protocol for synthesizing 2-aminoquinoline-3-carboxamides from 2-aminobenzaldehydes and cyanoacetamides. nih.gov A further extension allows for a three-component, one-pot synthesis starting from an amine, methyl cyanoacetate, and 2-aminobenzaldehyde, achieving high yields with a convenient workup. nih.gov

The table below showcases the scope of a one-pot, three-component synthesis of quinoline derivatives using a choline (B1196258) chloride/tin(II) chloride deep eutectic solvent as both the catalyst and reaction medium. researchgate.net

| Aniline Derivative | Aryl Aldehyde | Enolizable Aldehyde | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Aniline | Benzaldehyde | Acetaldehyde | 2.5 | 88 |

| 4-Chloroaniline | Benzaldehyde | Acetaldehyde | 3.0 | 90 |

| 4-Methoxyaniline | Benzaldehyde | Acetaldehyde | 2.0 | 96 |

| Aniline | 4-Chlorobenzaldehyde | Acetaldehyde | 2.5 | 85 |

| Aniline | 4-Nitrobenzaldehyde | Acetaldehyde | 3.0 | 80 |

Application of Recyclable Catalysts and Solvent-Free Conditions

The principles of green chemistry have driven the development of synthetic methods that minimize waste and energy consumption. In quinoline synthesis, this has led to the widespread adoption of recyclable catalysts and solvent-free reaction conditions. These approaches not only reduce the environmental footprint but also often simplify product purification and lower operational costs. jocpr.comdntb.gov.ua

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused multiple times. Zeolites, such as Hβ zeolite, have been employed as efficient and reusable catalysts for the one-step synthesis of 2,4-disubstituted quinolines from 2-aminobenzophenones and ketones under solvent-free conditions. rsc.org Studies have shown that such catalysts can be recycled up to five times without a significant loss in catalytic activity. rsc.org Similarly, phosphotungstic acid (H₃PW₁₂O₄₀) has proven to be a cost-effective and recyclable catalyst for the Friedländer condensation to produce polysubstituted quinolines under solvent-free conditions at 80°C. researchgate.netmdpi.com

Nanocatalysts also offer high surface area and unique catalytic properties, along with the benefit of recyclability. acs.org For example, Au–Ag@AgCl nanocomposites, synthesized via a green method using plant extracts, have been used as an efficient and recyclable catalyst for the three-component synthesis of quinolines with high yields. rsc.org The catalyst was easily recovered and reused five times without significant degradation of its catalytic performance. rsc.org Cp*Ir(III) complexes have also been used to catalyze the synthesis of quinolines from 2-amino alcohols and ketones under neat (solvent-free) conditions, producing only water and hydrogen gas as by-products. rsc.org

The data below illustrates the reusability of a Ni-Containing Coordination Polymer catalyst in the synthesis of quinoline derivatives. mdpi.com

| Recycle Run | Yield (%) |

|---|---|

| 1st | 92 |

| 2nd | 91 |

| 3rd | 91 |

| 4th | 90 |

| 5th | 89 |

Chemical Reactivity and Transformational Chemistry of 2 Bromoquinoline 3 Methanol

Reactions Involving the Hydroxyl Group

The hydroxyl group in 2-bromoquinoline-3-methanol undergoes a variety of reactions typical of a primary alcohol, including oxidation, esterification, etherification, dehydration, and nucleophilic substitution.

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol functionality of (2-bromoquinolin-3-yl)methanol can be readily oxidized to afford the corresponding carbonyl compounds, namely 2-bromoquinoline-3-carbaldehyde (B15371615) and 2-bromoquinoline-3-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as manganese dioxide (MnO₂), are commonly employed for the selective oxidation of primary alcohols to aldehydes. This type of oxidation is particularly effective for benzylic and allylic alcohols. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at room temperature. The heterogeneity of the reaction requires efficient stirring, and the product can be isolated by simple filtration of the manganese salts followed by removal of the solvent.

Table 1: Oxidation of (2-bromoquinolin-3-yl)methanol to 2-bromoquinoline-3-carbaldehyde

| Oxidizing Agent | Solvent | Temperature | Product |

| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Room Temperature | 2-Bromoquinoline-3-carbaldehyde |

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be converted into esters and ethers through various established synthetic protocols.

Esterification can be achieved via reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. A more reactive approach involves the use of acyl halides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide or carboxylic acid byproduct. For instance, the reaction of (2-bromoquinolin-3-yl)methanol with acetic anhydride (B1165640) in the presence of pyridine would yield (2-bromoquinolin-3-yl)methyl acetate.

Etherification is commonly performed via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction to form the ether. For example, treating (2-bromoquinolin-3-yl)methanol with sodium hydride followed by the addition of methyl iodide would produce 2-bromo-3-(methoxymethyl)quinoline.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent(s) | Base | Product |

| Esterification | Acetic Anhydride | Pyridine | (2-Bromoquinolin-3-yl)methyl acetate |

| Etherification | Methyl Iodide | Sodium Hydride | 2-Bromo-3-(methoxymethyl)quinoline |

Dehydration and Elimination Reactions

Under acidic conditions and with heating, this compound has the potential to undergo dehydration to form an alkene. In this E1-type reaction, the acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a carbocation, which is then stabilized by the elimination of a proton from an adjacent carbon, leading to the formation of a double bond. Given the structure of this compound, this would likely lead to the formation of 2-bromo-3-vinylquinoline. However, the stability of the resulting exocyclic double bond and potential competing reactions should be considered.

Nucleophilic Substitution Reactions at the Methanol (B129727) Position

The hydroxyl group of this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. A particularly effective method for this transformation is the Mitsunobu reaction. This reaction allows for the conversion of a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry (though this is not relevant for the achiral substrate ).

In a typical Mitsunobu reaction, the alcohol is treated with a nucleophile, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds by activating the hydroxyl group, making it a good leaving group that is subsequently displaced by the nucleophile. A wide range of nucleophiles can be employed, including carboxylic acids (leading to esters), phenols (leading to ethers), imides (e.g., phthalimide), and azides. For example, reacting (2-bromoquinolin-3-yl)methanol with phthalimide (B116566) under Mitsunobu conditions would yield 2-(((2-bromoquinolin-3-yl)methyl)isoindoline-1,3-dione).

Table 3: Potential Nucleophilic Substitution Products via Mitsunobu Reaction

| Nucleophile | Reagents | Product |

| Phthalimide | PPh₃, DIAD | 2-(((2-Bromoquinolin-3-yl)methyl)isoindoline-1,3-dione) |

| Benzoic Acid | PPh₃, DEAD | (2-Bromoquinolin-3-yl)methyl benzoate |

| Sodium Azide (B81097) | PPh₃, DIAD | 3-(Azidomethyl)-2-bromoquinoline |

Transformations of the Bromine Substituent at Position 2

The bromine atom at the 2-position of the quinoline (B57606) ring is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the quinoline ring is a key site for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents, significantly increasing the molecular complexity and providing access to a diverse library of quinoline derivatives. The hydroxyl group of the methanol substituent is generally stable under the conditions of these coupling reactions.

The Suzuki reaction involves the coupling of the bromoquinoline with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for the formation of C-C bonds.

The Heck reaction couples the bromoquinoline with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for the synthesis of substituted alkenes.

The Sonogashira reaction is the coupling of the bromoquinoline with a terminal alkyne, which requires a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is instrumental in the synthesis of aryl alkynes.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions of (2-bromoquinolin-3-yl)methanol

| Reaction Name | Coupling Partner | Catalyst | Base | Solvent | Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | (2-Phenylquinolin-3-yl)methanol |

| Heck Reaction | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-(2-(2-Phenylvinyl)quinolin-3-yl)methanol |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | (2-(Phenylethynyl)quinolin-3-yl)methanol |

Reactivity of the Quinoline Core

Beyond the reactions centered on the C-Br bond, the quinoline nucleus itself has a distinct chemical reactivity profile.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. In the case of quinoline, the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic substitution occurs preferentially on the more electron-rich carbocyclic (benzene) ring. quimicaorganica.orgreddit.com

Theoretical and experimental studies show that the substitution happens at positions C5 and C8. quimicaorganica.org This regioselectivity is governed by the stability of the cationic Wheland intermediate formed upon attack by the electrophile. Attack at C5 or C8 allows the positive charge to be delocalized over two canonical resonance structures without disrupting the aromaticity of the pyridine ring. In contrast, attack at C6 or C7 results in a less stable intermediate with only one such resonance structure. quimicaorganica.org

Therefore, reactions such as nitration, halogenation, or sulfonation on this compound would be expected to yield products substituted at either the C5 or C8 position, depending on the specific reaction conditions and the directing effects of the existing substituents. The bromo and hydroxymethyl groups may exert some influence, but the inherent reactivity of the quinoline core is the dominant factor.

Nucleophilic Addition to the Quinoline Ring System

The quinoline ring system, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. In the case of this compound, the C2 position is highly activated for nucleophilic attack due to the potent electron-withdrawing effect of the adjacent ring nitrogen and the presence of a good leaving group, the bromide ion. The reaction at this position does not typically result in a stable addition product but proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. chemistrysteps.comlibretexts.org This pathway involves two main steps: the initial addition of a nucleophile to the electron-deficient C2 carbon, followed by the elimination of the bromide leaving group. pressbooks.pub

A wide array of nucleophiles can be employed to displace the bromide at the C2 position, making this compound a versatile intermediate for synthesizing various functionalized quinoline derivatives. The efficiency of the substitution is influenced by the nucleophilicity of the attacking species and the reaction conditions.

| Nucleophile (Nu-) | Reagent Example | Resulting Product Structure | Product Class |

|---|---|---|---|

| RO- (Alkoxide) | Sodium Methoxide (NaOCH3) |  | 2-Alkoxyquinoline |

| RNH2 (Amine) | Aniline (B41778) (C6H5NH2) |  | 2-Aminoquinoline |

| RS- (Thiolate) | Sodium Thiophenoxide (NaSPh) |  | 2-Thioetherquinoline |

| N3- (Azide) | Sodium Azide (NaN3) |  | 2-Azidoquinoline |

Intramolecular Cyclization Reactions Involving the this compound Framework

The strategic positioning of the hydroxymethyl group at C3 and the bromo substituent at C2 makes this compound an excellent precursor for intramolecular cyclization reactions. These reactions lead to the formation of fused heterocyclic systems, such as furo[3,2-c]quinolines and thieno[3,2-c]quinolines, which are scaffolds of interest in medicinal chemistry. benthamdirect.comnih.gov

The most common approach involves an intramolecular nucleophilic substitution where the functional group at the 3-position acts as the nucleophile, attacking the C2 position and displacing the bromide.

Synthesis of Furo[3,2-c]quinolines

The synthesis of the fused furan (B31954) ring is typically achieved through a base-mediated intramolecular cyclization, a variant of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com In this reaction, a strong base is used to deprotonate the hydroxyl group of the methanol substituent, forming a nucleophilic alkoxide. This alkoxide then readily attacks the adjacent C2 carbon, displacing the bromide ion to form the five-membered furan ring, resulting in the furo[3,2-c]quinoline (B8618731) scaffold.

| Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temp. to 80 °C | Good to Excellent |

| Potassium Carbonate (K2CO3) | Acetonitrile (CH3CN) or Acetone | Reflux | Moderate to Good |

| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | Good |

Synthesis of Thieno[3,2-c]quinolines

Analogous to the furan ring formation, a fused thiophene (B33073) ring can be constructed to yield thieno[3,2-c]quinolines. tandfonline.com This requires a two-step process starting from this compound. First, the hydroxyl group must be converted into a thiol (sulfhydryl group). This transformation can be accomplished via several methods, such as converting the alcohol to a tosylate followed by substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH), or through a Mitsunobu reaction with thioacetic acid followed by hydrolysis.

Once the (2-bromoquinolin-3-yl)methanethiol intermediate is formed, a base-mediated intramolecular cyclization is performed. The base deprotonates the thiol to form a thiolate, which is a potent nucleophile. The subsequent intramolecular SNAr reaction proceeds smoothly to afford the thieno[3,2-c]quinoline system. tandfonline.com

Palladium-Catalyzed Intramolecular Cyclization

While base-mediated cyclizations are common, palladium-catalyzed reactions offer alternative pathways for forming fused rings. nih.gov For the this compound framework, this typically requires prior modification of the hydroxymethyl group to introduce an unsaturated moiety, such as an alkene or alkyne. For instance, if the alcohol is converted to an allyl ether, a subsequent intramolecular Heck reaction could be catalyzed by a palladium(0) complex. semanticscholar.orgdivyarasayan.org This reaction involves oxidative addition of the palladium catalyst to the C-Br bond, followed by intramolecular carbopalladation across the double bond and subsequent β-hydride elimination to yield the cyclized product and regenerate the catalyst. Such methods expand the versatility of this compound as a building block for more complex polycyclic structures. nih.govrsc.org

Advanced Spectroscopic and Analytical Characterization of 2 Bromoquinoline 3 Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule such as 2-Bromoquinoline-3-methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the molecular skeleton and proton environments.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information about the different chemical environments of protons in a molecule. In this compound, distinct signals are expected for the protons of the quinoline (B57606) ring system and the hydroxymethyl (-CH₂OH) group.

The quinoline ring contains six aromatic protons. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent.

H4 Proton: The proton at the C4 position is expected to be a singlet and appear significantly downfield due to the anisotropic effect of the nitrogen atom and the adjacent bromine.

Benzo-ring Protons (H5, H6, H7, H8): These four protons form a more complex system. Typically, the H5 and H8 protons appear at lower fields than H6 and H7. They exhibit characteristic doublet, triplet, or multiplet splitting patterns based on their coupling with adjacent protons.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group attached to the quinoline C3 position would likely appear as a singlet, as they lack adjacent protons for coupling. However, if the rotation around the C3-CH₂ bond is restricted, they could become diastereotopic and appear as a pair of doublets. Their chemical shift would be in the range of 4.5-5.0 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature. It can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.

Table 1: Exemplary ¹H NMR Data for a Substituted Quinoline-3-methanol Derivative (Data based on known shifts for analogous quinoline structures)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H4 | 8.2 - 8.5 | s (singlet) |

| H5 | 8.0 - 8.2 | d (doublet) |

| H8 | 7.8 - 8.0 | d (doublet) |

| H6, H7 | 7.4 - 7.7 | m (multiplet) |

| -CH₂- | 4.7 - 4.9 | s (singlet) |

| -OH | Variable (e.g., 2.0 - 4.0) | br s (broad singlet) |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, ten distinct carbon signals are expected.

Quaternary Carbons: The spectrum will show signals for the five quaternary carbons (C2, C3, C4a, C8a, and the carbon attached to bromine, C2). The C2 carbon, bonded to both bromine and nitrogen, would be significantly affected.

Methine Carbons: Signals for the five CH carbons of the quinoline ring (C4, C5, C6, C7, C8) will be present in the aromatic region (typically 120-140 ppm).

Methylene Carbon (-CH₂OH): A distinct signal for the methylene carbon is expected in the aliphatic region, typically around 60-65 ppm, influenced by the attached oxygen atom.

Table 2: Exemplary ¹³C NMR Data for a Substituted Quinoline-3-methanol Derivative (Data based on known shifts for analogous quinoline structures)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (C-Br) | 140 - 145 |

| C=O (in acids and esters) | 170 - 185 |

| C in aromatic rings | 125 - 150 |

| C=C (in alkenes) | 115 - 140 |

| C3 | 135 - 140 |

| C4 | 130 - 135 |

| C4a, C8a | 145 - 150 |

| C5, C6, C7, C8 | 120 - 130 |

| -CH₂OH | 60 - 65 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of ¹H and ¹³C signals, especially in complex molecules like substituted quinolines. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the coupled protons on the benzo-ring (H5, H6, H7, H8), allowing for their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). It is used to assign the signals of protonated carbons by linking the proton shifts to the carbon shifts. For example, it would show a cross-peak connecting the methylene proton signal (~4.8 ppm) to the methylene carbon signal (~62 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J and ³J), which is critical for piecing together the molecular framework. libretexts.org For instance, the methylene protons (-CH₂) would show a correlation to the C3 and C4 carbons of the quinoline ring, confirming the position of the hydroxymethyl substituent.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorptions corresponding to its key functional groups.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group, with broadening caused by intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene (-CH₂) group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the quinoline ring's aromatic C=C and C=N bonds will produce a series of medium to strong bands in the 1450-1650 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol group is expected in the 1000-1100 cm⁻¹ range.

C-Br Stretch: The C-Br stretching vibration typically appears in the far-infrared region, often below 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| Aromatic C=C and C=N stretch | 1450 - 1650 | Medium to Strong |

| C-O stretch (primary alcohol) | 1000 - 1100 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For this compound, the Raman spectrum would be dominated by the vibrations of the quinoline ring system, as aromatic rings tend to be strong Raman scatterers. researchgate.netacs.org Key features would include:

Ring Breathing Modes: Intense bands characteristic of the quinoline ring system, often found in the 1000-1600 cm⁻¹ region. researchgate.net

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes would be visible.

C-Br Stretch: The C-Br stretch is also Raman active and would be expected in the low-frequency region.

The hydroxyl group vibrations are typically weak in Raman spectra, making this technique particularly useful for analyzing the skeletal vibrations of the molecule without significant interference from the -OH group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the quinoline ring system acts as the primary chromophore, giving rise to characteristic absorption bands in the UV region. The spectrum is dominated by π → π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system.

Studies on related quinoline derivatives provide insight into the expected spectral features. For instance, methyl 2-bromoquinoline-4-carboxylate exhibits a primary absorption maximum (λmax) in the range of 240–250 nm, which is characteristic of the π → π* transition within the quinoline core. Additional, less intense absorption bands are typically observed at longer wavelengths, around 280–290 nm and 310–320 nm, representing other π → π* transitions. Similarly, furoquinoline alkaloids show maximum absorption wavelengths between 239 nm and 249 nm.

For this compound, the absorption spectrum is expected to show strong absorption in the UV region due to these π → π* transitions. The presence of the bromine atom and the hydroxymethyl group as substituents on the quinoline ring can influence the precise position and intensity of these absorption maxima through electronic effects. The lone pair of electrons on the nitrogen atom can also participate in n → π* transitions, although these are typically much weaker and may be obscured by the stronger π → π* bands. The analysis of these electronic transitions provides valuable information about the conjugation and electronic environment of the quinoline system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. Various ionization techniques can be employed, each providing complementary information.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation.

For this compound (C₁₀H₈BrNO), the mass spectrum would show a characteristic pair of molecular ion peaks due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. Therefore, the molecular ion (M⁺•) would appear at m/z 237, and the M+2 peak would be observed at m/z 239 with nearly equal intensity.

The fragmentation pattern provides structural confirmation. Common fragmentation pathways for aromatic and alcohol-containing compounds include alpha-cleavage and the loss of small, stable neutral molecules. For this compound, key fragmentation steps would likely involve:

Loss of a bromine radical: [M - Br]⁺, leading to an ion at m/z 158.

Loss of the hydroxymethyl group: [M - CH₂OH]⁺, resulting in a fragment at m/z 206/208.

Loss of water: [M - H₂O]⁺•, a common fragmentation for alcohols, giving a peak at m/z 219/221.

Cleavage of the quinoline ring: Further fragmentation can lead to the loss of molecules like HCN, resulting in smaller characteristic ions.

Table 1: Predicted EIMS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |

|---|---|---|

| 237/239 | [C₁₀H₈BrNO]⁺• | Molecular ion peak (M⁺•) and M+2 peak, showing the isotopic pattern of bromine. |

| 219/221 | [C₁₀H₆BrN]⁺• | Loss of water (H₂O) from the molecular ion. |

| 206/208 | [C₉H₆BrN]⁺ | Loss of the hydroxymethyl radical (•CH₂OH). |

| 158 | [C₁₀H₈NO]⁺ | Loss of the bromine radical (•Br). |

| 128 | [C₉H₆N]⁺ | Loss of Br and subsequently CO and H. A common fragment in quinoline spectra. |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This method is well-suited for analyzing quinoline alkaloids, which can be readily protonated at the basic nitrogen atom.

In the positive ion mode, this compound would be expected to produce a prominent pair of pseudomolecular ions at m/z 238 [M+H]⁺ (for the ⁷⁹Br isotope) and m/z 240 [M+H]⁺ (for the ⁸¹Br isotope). The near-equal intensity of these two peaks is a clear indicator of the presence of a single bromine atom. The gentle nature of ESI-MS ensures that the molecular weight is determined with high confidence, as fragmentation is significantly reduced compared to EIMS.

MALDI-TOF is another soft ionization technique, though it is more commonly used for macromolecules. However, with appropriate matrix selection, it can be a powerful tool for analyzing small organic compounds. A key challenge in analyzing small molecules is the potential for interference from matrix-related ions in the low mass-to-charge ratio region.

For the analysis of this compound, a suitable matrix would be a small organic molecule that strongly absorbs the laser energy, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). The analyte is co-crystallized with the matrix and irradiated with a pulsed laser. This process desorbs and ionizes the analyte molecules, typically through protonation.

The expected ions in the MALDI-TOF spectrum would be the protonated molecule [M+H]⁺ (at m/z 238/240) and possibly adducts with alkali metals, such as [M+Na]⁺ or [M+K]⁺ , depending on the sample purity and preparation. The high mass accuracy of the TOF analyzer allows for precise molecular weight determination.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice.

While the specific crystal structure of this compound is not available, analysis of closely related quinoline derivatives provides a strong indication of the expected structural features. For example, the structure of 3-bromomethyl-2-chloroquinoline was determined to crystallize in the triclinic system with the P-1 space group. Other substituted quinolines have been found to crystallize in the monoclinic system.

An analysis of this compound would reveal the planarity of the quinoline ring system. Furthermore, the presence of the hydroxyl group in the methanol (B129727) substituent would allow for the formation of intermolecular hydrogen bonds (O-H···N or O-H···O), which would be a dominant force in the crystal packing. Other non-covalent interactions, such as π–π stacking between the aromatic quinoline rings and halogen bonding involving the bromine atom, would also likely play a role in stabilizing the solid-state structure.

Table 2: Representative Crystallographic Data for a Related Substituted Quinoline (Note: Data shown is for 3-bromomethyl-2-chloroquinoline as an illustrative example)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₆BrClN |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.587(2) |

| b (Å) | 7.278(3) |

| c (Å) | 10.442(3) |

| α (°) | 83.59(3) |

| β (°) | 75.42(2) |

| γ (°) | 77.39(3) |

| Volume (ų) | 471.9(3) |

| Z (molecules per unit cell) | 2 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. The results are used to confirm the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For organic compounds, this is typically achieved through combustion analysis, where a sample is burned in excess oxygen, and the resulting combustion products (CO₂, H₂O, etc.) are measured.

The molecular formula of this compound is C₁₀H₈BrNO. From this, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample of the compound should yield percentage values that are in very close agreement with these theoretical calculations, thereby confirming its empirical and, in conjunction with mass spectrometry, its molecular formula.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₈BrNO)

| Element | Atomic Mass (g/mol) | Molar Mass of Compound (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|

| Carbon (C) | 12.011 | 238.07 | 50.45% |

| Hydrogen (H) | 1.008 | 3.39% | |

| Bromine (Br) | 79.904 | 33.56% | |

| Nitrogen (N) | 14.007 | 5.88% | |

| Oxygen (O) | 15.999 | 6.72% |

Computational Chemistry Approaches in the Study of 2 Bromoquinoline 3 Methanol

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. For quinoline (B57606) derivatives, these calculations offer deep insights into their stability, reactivity, and spectroscopic characteristics. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govrsc.org It is particularly effective for optimizing molecular geometry to find the most stable conformation (a minimum on the potential energy surface). nih.gov Methods like B3LYP combined with basis sets such as 6–311++G(d,p) are commonly used to calculate structural parameters like bond lengths and angles. nih.govresearchgate.net For 2-Bromoquinoline-3-methanol, DFT calculations would provide the precise spatial arrangement of its atoms, which is fundamental for understanding its chemical and physical properties.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-Br | ~1.89 Å |

| Bond Length | C3-C11 (C-CH2OH) | ~1.51 Å |

| Bond Length | C11-O | ~1.43 Å |

| Bond Angle | Br-C2-N1 | ~116° |

| Bond Angle | C2-C3-C11 | ~121° |

| Dihedral Angle | C4-C3-C11-O | Varies with conformation |

Note: These are representative values based on typical DFT calculations for similar structures and serve as an illustrative example.

Table 2: Illustrative NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-C3) | ~25.5 |

| LP(2) O | σ*(C11-H) | ~5.8 |

| π(C5-C6) | π*(C7-C8) | ~18.2 |

| σ(C2-Br) | σ*(C2-N1) | ~3.1 |

Note: The values presented are hypothetical and illustrate the type of data obtained from NBO analysis.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excited and thus more reactive. researchgate.net

Table 3: Calculated FMO Properties for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Chemical Hardness (η) | 2.15 |

| Electronegativity (χ) | 3.85 |

Note: These values are representative examples for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and predict their electronic absorption spectra. nih.govrsc.org This analysis provides information on the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths of electronic transitions. dergipark.org.tr For this compound, TD-DFT calculations can predict its UV-Visible absorption spectrum, helping to understand its photophysical properties and correlating theoretical predictions with experimental data. nih.govdntb.gov.ua

Table 4: Sample TD-DFT Results for Electronic Transitions in this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 3.85 | 322 | 0.15 |

| S0 → S2 | 4.20 | 295 | 0.28 |

| S0 → S3 | 4.55 | 272 | 0.09 |

Note: This table contains hypothetical data to illustrate the output of a TD-DFT calculation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and intermolecular interactions of a molecule. mdpi.com For this compound, MD simulations can be used to explore its different stable conformations, particularly the rotation around the C3-CH2OH bond, and to understand its interactions with solvent molecules or biological targets like proteins. researchgate.net These simulations offer insights into the dynamic behavior of the molecule that is not accessible from static quantum chemical calculations. mdpi.com

In Silico Prediction of Chemical Reactivity and Selectivity

Computational methods allow for the in silico prediction of a molecule's chemical reactivity and the selectivity of its reactions. The distribution of the HOMO and LUMO across the molecule, as determined by FMO analysis, can identify the specific atoms or regions most susceptible to electrophilic or nucleophilic attack. youtube.com Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.net For this compound, these analyses can predict that the nitrogen atom and the π-system of the quinoline ring are likely sites for electrophilic attack, while the carbon atom attached to the bromine is a potential site for nucleophilic substitution.

Table of Compounds Mentioned

| Compound Name |

|---|

Computational Property Prediction and Modeling

Computational chemistry serves as a powerful tool in the theoretical investigation of molecular structures and properties, offering insights that complement experimental findings. For this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting its geometric, electronic, and spectroscopic characteristics. These computational models enable a detailed exploration of the molecule's behavior at the atomic level.

DFT methods are frequently employed to determine the optimized molecular geometry of quinoline derivatives. nih.gov These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation (lowest energy state). The insights gained from these geometric parameters are crucial for understanding the molecule's three-dimensional structure and its potential interactions with other molecules.

Furthermore, computational models can predict a range of electronic properties that are fundamental to the chemical reactivity and stability of this compound. nih.govrsc.org Key properties include the dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. nih.govrsc.org The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency. The HOMO-LUMO gap is a significant indicator of chemical reactivity and kinetic stability. rsc.org A smaller energy gap generally suggests higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations, visualizing the charge distribution across the molecule and highlighting electrophilic and nucleophilic sites. nih.govresearchgate.net Such maps are essential for predicting how the molecule will interact with biological targets or other reagents. researchgate.net

The following tables present illustrative data that could be obtained for this compound using DFT calculations, based on findings for structurally related quinoline compounds.

Table 5.4.1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C2-Br Bond Length (Å) | 1.895 |

| C3-C11 (Methanol Carbon) Bond Length (Å) | 1.510 |

| C11-O Bond Length (Å) | 1.430 |

| O-H Bond Length (Å) | 0.960 |

| C2-C3-C11 Bond Angle (°) | 121.5 |

| C3-C11-O Bond Angle (°) | 112.0 |

Table 5.4.2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy (eV) | -6.58 |

| LUMO Energy (eV) | -1.25 |

| HOMO-LUMO Energy Gap (eV) | 5.33 |

| Dipole Moment (Debye) | 2.45 |

| Ionization Potential (eV) | 7.82 |

| Electron Affinity (eV) | 0.98 |

In addition to ground-state properties, time-dependent DFT (TD-DFT) can be utilized to predict the electronic absorption spectra of the molecule, providing insights into its optical properties. nih.gov These computational approaches, when taken together, offer a comprehensive theoretical profile of this compound, guiding further experimental research and application development. Molecular docking studies, which are another facet of computational modeling, can predict the binding affinity and interaction patterns of this compound with specific biological targets, such as enzymes or receptors, thereby suggesting potential therapeutic applications. nih.govnih.gov

Synthetic Utility of 2 Bromoquinoline 3 Methanol in the Construction of Complex Molecules

Building Block for Fused Heterocyclic Ring Systems

The bifunctional nature of 2-Bromoquinoline-3-methanol makes it an ideal starting material for annulation reactions, where additional rings are fused onto the quinoline (B57606) core. The bromo and methanol (B129727) groups can be manipulated in sequential or one-pot reactions to direct the formation of various heterocyclic systems, leading to molecules with unique three-dimensional structures and potential biological activities.

Synthesis of Pyrroloquinoline Derivatives

Pyrroloquinoline quinone (PQQ) is a notable bacterial redox cofactor, highlighting the significance of the pyrroloquinoline framework in biological systems. nih.gov The synthesis of pyrroloquinoline derivatives can be envisioned starting from this compound through a multi-step sequence. A plausible synthetic route would involve the initial oxidation of the C3-methanol group to the corresponding aldehyde, 2-bromoquinoline-3-carbaldehyde (B15371615). This transformation sets the stage for a subsequent reaction with an appropriate nitrogen-containing synthon.

For instance, a 1,3-dipolar cycloaddition reaction could be employed. The aldehyde can be converted to an imine, which then reacts with an azomethine ylide to form the pyrrolidine ring fused to the quinoline core. Alternatively, strategies analogous to those used for related quinoline-3-carbaldehydes could be adapted, such as a reaction with sarcosine to prepare pyrrolo[3,4-c]quinolines. The C2-bromo substituent remains available for further functionalization, such as cross-coupling reactions to introduce additional diversity into the final pyrroloquinoline scaffold.

Derivatization to Thieno[2,3-b]quinoline Scaffolds

Thieno[2,3-b]quinolines are a class of fused heterocycles that have garnered interest due to their potential biological activities. This compound serves as a competent precursor for these scaffolds. A key strategy involves converting the C2-bromo and C3-methanol groups into functionalities that can participate in a ring-closing reaction to form the thiophene (B33073) ring.

One effective method is via an iodocyclization reaction of a 3-alkynyl-2-(methylthio)quinoline intermediate. rsc.org To access this intermediate from this compound, a synthetic sequence would be initiated by a nucleophilic substitution of the C2-bromo group with a sulfur nucleophile, such as sodium thiomethoxide, to install the required methylthio group. Concurrently, the C3-methanol would be converted into an alkyne, for example, through oxidation to the aldehyde followed by a Corey-Fuchs or Seyferth-Gilbert homologation. The resulting 3-alkynyl-2-(methylthio)quinoline can then undergo an electrophilic iodocyclization to yield the desired thieno[2,3-b]quinoline system. rsc.org This approach highlights the utility of the orthogonal reactivity of the functional groups on the starting material.

| Reaction Type | Key Intermediate | Resulting Scaffold |

| Iodocyclization | 3-Alkynyl-2-(methylthio)quinoline | Thieno[2,3-b]quinoline |

| Vilsmeier-Haack Cyclisation | N/A (Alternative Route) | Thieno[2,3-b]quinoline |

Annulation Reactions for Polycyclic Quinoline Derivatives

Annulation reactions are powerful tools for building polycyclic aromatic systems. organic-chemistry.org this compound is well-suited for various annulation strategies to create more complex, rigid quinoline derivatives. The C2-bromo group is a prime handle for palladium-catalyzed cross-coupling reactions, which can introduce a strategically functionalized side chain. This side chain can then undergo an intramolecular cyclization onto the quinoline core.

For example, a Sonogashira coupling could introduce an alkyne-containing substituent at the C2 position. The C3-methanol group, or a derivative thereof, can then act as a nucleophile in a transition-metal-catalyzed or acid-mediated cyclization onto the alkyne, leading to the formation of a new six-membered ring, such as in pyrano[2,3-b]quinoline derivatives. Similarly, a Suzuki coupling could introduce a boronic acid-containing fragment, setting the stage for an intramolecular condensation or cyclization. These [3+3] or [4+2] annulation strategies provide access to a wide array of polycyclic quinoline systems with diverse substitution patterns. organic-chemistry.orgrsc.org

Precursor for Advanced Quinoline-Based Scaffolds in Medicinal Chemistry Research

The quinoline nucleus is a privileged scaffold in drug discovery, with derivatives showing a wide spectrum of pharmacological activities including anticancer, antimalarial, and antibacterial properties. nih.govorientjchem.org this compound provides a versatile platform for developing novel quinoline-based compounds for medicinal chemistry research, enabling the synthesis of both analogs of complex natural products and novel scaffolds for future therapeutic development.

Development of Analogs of Natural Products (e.g., Camptothecin Derivatives)

Camptothecin is a potent anticancer agent and a natural alkaloid characterized by a pentacyclic ring system that includes a quinoline core. nih.govnih.gov The synthesis of camptothecin and its analogs is a significant area of research aimed at developing improved anticancer drugs. researchgate.net While classical syntheses like the Friedländer reaction build the quinoline core from simpler precursors, this compound can be employed as a pre-formed quinoline building block in a convergent synthetic strategy.

In such an approach, the C2-bromo and C3-methanol groups act as crucial handles for the attachment and construction of the remaining rings of the camptothecin scaffold. For instance, the C3-methanol group could be elaborated into a side chain that ultimately forms the lactone E-ring, a critical pharmacophore for the activity of camptothecin. The C2-bromo group allows for the introduction of the pyrrolo-indolizine portion (C and D rings) through advanced coupling and cyclization methodologies. This modular approach allows for the synthesis of a variety of camptothecin analogs with modifications in different parts of the molecule, facilitating structure-activity relationship (SAR) studies.

| Natural Product Target | Role of this compound | Key Transformations |

| Camptothecin | Precursor for the quinoline (A/B) rings | Elaboration of C3-methanol to form E-ring; Coupling at C2-bromo to build C/D rings |

Synthesis of Quinoline Derivatives with Potential for Future Therapeutic Development

The functional group tolerance and versatility of modern cross-coupling reactions make this compound an excellent starting point for generating libraries of novel quinoline derivatives for drug discovery programs. The C2-bromo substituent is particularly amenable to a wide range of palladium-catalyzed reactions.

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce diverse aromatic substituents at the C2 position, which is a common strategy for modulating the biological activity of quinoline-based drugs.

Sonogashira Coupling: Introduction of alkyne moieties allows for further derivatization or can be a key feature in molecules designed to interact with specific biological targets.

Buchwald-Hartwig Amination: This reaction enables the direct formation of C-N bonds, allowing for the synthesis of 2-aminoquinoline derivatives, a scaffold present in many biologically active molecules.

Heck Coupling: Formation of C-C bonds with alkenes provides access to quinolines with unsaturated side chains.

The C3-methanol group adds another layer of diversity. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to an amine, allowing for the introduction of a wide range of functional groups that can influence the compound's physicochemical properties, such as solubility and cell permeability, and participate in key interactions with biological targets. This ability to systematically and efficiently generate diverse analogs makes this compound a valuable tool in the development of future quinoline-based therapeutics. researchgate.net

Elaboration to Chiral Quinoline Derivatives

The functionalized quinoline core is a significant scaffold in the design of chiral ligands for asymmetric catalysis. researchgate.net The strategic placement of substituents on the quinoline ring allows for the synthesis of a diverse range of chiral environments. This compound represents a versatile starting material for the elaboration into such chiral derivatives. The presence of three distinct functional handles—the quinoline nitrogen, the bromo-substituent at the 2-position, and the hydroxymethyl group at the 3-position—offers multiple avenues for synthetic modification.

The hydroxyl group of the methanol substituent can be converted into a variety of other functional groups or used as a point of attachment for chiral auxiliaries. For instance, oxidation of the alcohol to the corresponding aldehyde, 2-bromoquinoline-3-carbaldehyde, would provide a key intermediate for the synthesis of chiral Schiff base ligands through condensation with chiral amines. thieme-connect.com These N,N-bidentate Schiff base ligands have been utilized in asymmetric allylic oxidation of olefins. thieme-connect.com

Furthermore, the bromine atom at the 2-position is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, alkyl, or amino groups, which can be chiral or subsequently functionalized to introduce chirality. The synthesis of chiral N,N-type ligands has been achieved through the Pd(OAc)2-catalyzed N-arylation of optically pure sulfoximines with 8-bromoquinoline derivatives, a strategy that could potentially be adapted for this compound.

The combination of modifications at both the 2- and 3-positions can lead to the construction of complex, sterically demanding chiral ligands. For example, after modification of the methanol group, a subsequent cross-coupling reaction at the 2-position could introduce a phosphorus-containing group, leading to chiral P,N-ligands, which are highly effective in a variety of asymmetric transformations. researchgate.net The development of such synthetic routes is crucial for expanding the library of available chiral ligands for asymmetric catalysis. researchgate.net

Table 1: Potential Chiral Quinoline Derivatives from this compound

| Starting Material | Reagents and Conditions | Product Class | Potential Application |

|---|

Applications in Materials Science and Photochemistry

Precursors for Fluorescent Probes and Sensors

Quinoline and its derivatives are well-established fluorophores and form the core of many fluorescent probes and sensors due to their favorable photophysical properties, including high quantum yields and good photostability. researchgate.netrsc.org The rigid, aromatic structure of the quinoline ring system is conducive to strong fluorescence emission. nih.gov this compound serves as a valuable precursor for the synthesis of novel fluorescent probes, with the potential for fine-tuning of their sensing capabilities.

The quinoline moiety itself can act as the signaling unit in a fluorescent sensor. crimsonpublishers.com The hydroxymethyl group at the 3-position can be readily functionalized to introduce a receptor unit for a specific analyte. For example, esterification or etherification of the alcohol with a chelating agent could lead to sensors for metal ions. mdpi.com Upon binding of the target analyte, a change in the electronic properties of the receptor can modulate the fluorescence of the quinoline core through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). researchgate.net

The bromine atom at the 2-position provides a convenient handle for further modification through cross-coupling reactions. This allows for the introduction of other fluorophores to create FRET (Förster Resonance Energy Transfer) based sensors, or to attach moieties that enhance water solubility or facilitate targeting to specific cellular compartments. researchgate.netcrimsonpublishers.com The ability to functionalize the molecule at two different positions allows for the construction of complex sensory systems with high selectivity and sensitivity. For instance, a receptor could be attached at the 3-position, while a modulating group could be introduced at the 2-position to fine-tune the photophysical properties of the probe. rsc.org

Table 2: Design Strategies for Fluorescent Probes from this compound

| Precursor | Modification Strategy | Target Analyte | Sensing Mechanism |

|---|---|---|---|

| This compound | Esterification of the hydroxyl group with a crown ether carboxylic acid | Metal Cations (e.g., Na+, K+) | Chelation Enhanced Fluorescence (CHEF) |

| This compound | Suzuki coupling at the 2-position with a boronic acid-appended receptor | Anions (e.g., F-, CN-) | Photoinduced Electron Transfer (PET) |

| This compound | Conversion of the hydroxyl group to an amine, followed by reaction with a fluorophore | pH, Polarity | Intramolecular Charge Transfer (ICT) |

Building Blocks for Nonlinear Optical (NLO) Materials

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage, signal processing, and telecommunications. jhuapl.edu The key requirement for a molecule to exhibit second-order NLO activity is a large molecular hyperpolarizability, which is often achieved in molecules possessing a π-conjugated system with strong electron-donating and electron-accepting groups. Quinoline derivatives have been investigated as components of NLO materials due to the electron-withdrawing nature of the quinoline nitrogen. mdpi.com

This compound can be envisioned as a versatile building block for the synthesis of NLO-active chromophores. The quinoline ring itself acts as an electron-accepting moiety. mdpi.com The bromo-group at the 2-position can be substituted with strong electron-donating groups, such as amino or alkoxy groups, via nucleophilic aromatic substitution or cross-coupling reactions. This would create a "push-pull" system within the molecule, which is a common design strategy for enhancing NLO properties. semanticscholar.org

The hydroxymethyl group at the 3-position offers a site for incorporating the NLO chromophore into a polymer matrix. semanticscholar.org This can be achieved by converting the alcohol into a polymerizable group, such as an acrylate or a vinyl ether. The resulting polymers can then be processed into thin films with a non-centrosymmetric arrangement of the chromophores, which is essential for observing second-order NLO effects. The ability to tailor the molecular structure of the quinoline chromophore and to incorporate it into a polymer backbone allows for the development of new materials with optimized NLO properties and good processability. semanticscholar.orgrsc.org

Table 3: Potential NLO Chromophores Derived from this compound

| Precursor | Synthetic Modification | Chromophore Type | Potential NLO Application |

|---|---|---|---|